4-Methyl-3-(trifluoromethyl)benzoic acid
Overview
Description
Molecular Structure Analysis The molecular structure of substituted benzoic acids is characterized by the presence of a carboxylic acid group attached to a benzene ring, which is further modified by the addition of methyl and trifluoromethyl groups. This structural modification significantly influences the electronic properties of the molecule, affecting its reactivity and interaction with other chemical species. Advanced spectroscopic techniques, such as NMR, IR, and X-ray crystallography, are utilized to elucidate the molecular structure and confirm the positions of the substituent groups.
Chemical Reactions and Properties Substituted benzoic acids undergo a variety of chemical reactions, including esterification, amidation, and halogenation, which are fundamental for further chemical modifications and applications in synthesis. The presence of electron-withdrawing or electron-donating groups on the benzene ring affects the acid's reactivity towards these reactions. The chemical properties of these compounds are also influenced by their molecular structure, determining their acidity, solubility, and stability under different conditions.
Physical Properties Analysis The physical properties of 4-methyl-3-(trifluoromethyl)benzoic acid, such as melting point, boiling point, solubility, and crystal structure, are crucial for its handling and application in various chemical processes. These properties are determined by the molecular structure and the nature of the substituent groups, which affect intermolecular interactions and the compound's phase behavior at different temperatures.
Chemical Properties Analysis The chemical properties of 4-methyl-3-(trifluoromethyl)benzoic acid include its acidity, reactivity towards nucleophiles and electrophiles, and stability under various chemical conditions. The electron-withdrawing trifluoromethyl group increases the acid's acidity, making it more reactive in certain chemical reactions. Understanding these properties is essential for its application in organic synthesis, polymer chemistry, and material science.
Scientific Research Applications
Tumor Cell Migration and Growth Inhibition : 4-methyl-3-nitro-benzoic acid is found to effectively inhibit tumor cell migration and growth in mice, suggesting its potential as a drug for treating malignant tumors (Li et al., 2010).
Synthesis of Radiopharmaceuticals : The compound is used in synthesizing [benzyl-7-3H] and [benzoyl-7-14C] methyl 4-(2,5-dihydroxybenzylamino)benzoate, which have potential applications in the field of radiopharmaceuticals (Taylor et al., 1996).
Catalyst-Free Decarboxylative Trifluoromethylation : The compound is used in a method for catalyst-free decarboxylative trifluoromethylation/perfluoroalkylation of benzoic acid derivatives in water-acetonitrile, showing good yield and scalability (Wang et al., 2017).
High Conductivity Polymers : Polyaniline doped with benzoic acid and substituted benzoic acids shows high conductivity, indicating its application in high-power electronic devices (Amarnath & Palaniappan, 2005).
Enhancing Anti-inflammatory Properties : Alpha methyl substitution in 3,5-bis(trifluoromethyl)benzyl ethers is found to improve the affinity and duration of action for NK1 antagonists, enhancing their anti-inflammatory properties (Swain et al., 1997).
Plant Stress Tolerance : Benzoic acid and its derivatives, including similar structures, effectively induce multiple stress tolerance in bean and tomato plants, suggesting a basic functional molecular structure for stress tolerance (Senaratna et al., 2004).
properties
IUPAC Name |
4-methyl-3-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5-2-3-6(8(13)14)4-7(5)9(10,11)12/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPKAYDTKWGFQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379599 | |
Record name | 4-Methyl-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(trifluoromethyl)benzoic acid | |
CAS RN |
261952-01-6 | |
Record name | 4-Methyl-3-(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261952-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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